molecular formula C29H26N2O3S B11386170 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11386170
M. Wt: 482.6 g/mol
InChI Key: DVEWGDYTRVBBTK-UHFFFAOYSA-N
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Description

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzofuran moiety, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzyl alcohol derivatives. The final step involves coupling the thiazole and benzofuran intermediates through a series of nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzofuran moiety may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of a thiazole ring and a benzofuran moiety, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.

Properties

Molecular Formula

C29H26N2O3S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C29H26N2O3S/c1-3-20-10-12-21(13-11-20)16-23-17-30-29(35-23)31-28(32)27-25(24-6-4-5-7-26(24)34-27)18-33-22-14-8-19(2)9-15-22/h4-15,17H,3,16,18H2,1-2H3,(H,30,31,32)

InChI Key

DVEWGDYTRVBBTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)COC5=CC=C(C=C5)C

Origin of Product

United States

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